3-(3-Fluorobenzenesulfonyl)azetidine
Overview
Description
3-(3-Fluorobenzenesulfonyl)azetidine is a useful research compound. Its molecular formula is C9H10FNO2S and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Azetidines, a class of compounds to which 3-(3-fluorobenzenesulfonyl)azetidine belongs, are known to have various biological targets due to their structural versatility .
Mode of Action
Azetidines are known to interact with their targets in a variety of ways, often involving the opening of their four-membered ring structure . The fluorobenzenesulfonyl group in this compound could potentially enhance its reactivity or specificity towards its targets.
Biochemical Pathways
Azetidines are known to be involved in a variety of biological processes, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s molecular weight (25171 g/mol) and physical properties (such as its solubility in various solvents) suggest that it may have favorable pharmacokinetic properties .
Result of Action
Given the structural versatility of azetidines, it is likely that this compound could have diverse effects depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its recommended storage temperature of 4 degrees Celsius . Additionally, the compound’s solubility in various solvents suggests that its action and efficacy could be influenced by the biochemical environment in which it is present.
Biochemical Analysis
Biochemical Properties
3-(3-Fluorobenzenesulfonyl)azetidine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules through its sulfonyl and fluorobenzene groups, which facilitate binding interactions. For instance, the sulfonyl group can form hydrogen bonds with amino acid residues in enzyme active sites, while the fluorobenzene group can engage in hydrophobic interactions . These interactions can modulate the activity of enzymes and proteins, influencing biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling proteins, this compound can alter the phosphorylation status of downstream targets, thereby modulating signal transduction pathways . Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . These effects collectively impact cellular metabolism, potentially altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s sulfonyl group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzyme active sites . This can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the fluorobenzene group can engage in hydrophobic interactions with protein surfaces, further stabilizing the binding . These interactions can lead to changes in enzyme activity and subsequent alterations in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biochemical activity. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical impact.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles.
Properties
IUPAC Name |
3-(3-fluorophenyl)sulfonylazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-7-2-1-3-8(4-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQGRGSFECDZIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.